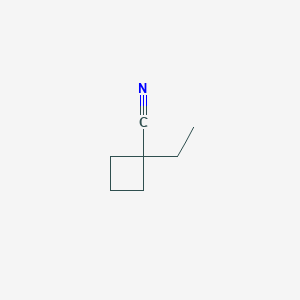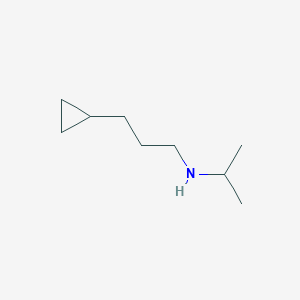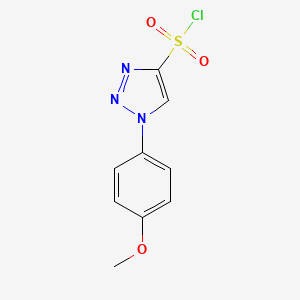
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a triazole ring, which is further connected to a sulfonyl chloride group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the triazole ring.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonate Esters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and probes for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, leading to inhibition or modulation of their activity. The triazole ring also contributes to the compound’s ability to interact with specific molecular targets through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: This compound has a similar methoxyphenyl group but differs in the presence of a tetrazole ring instead of a triazole ring.
1-(2-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Similar to the previous compound but with a methoxy group in the ortho position.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications compared to other triazole and tetrazole derivatives.
Eigenschaften
Molekularformel |
C9H8ClN3O3S |
|---|---|
Molekulargewicht |
273.70 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClN3O3S/c1-16-8-4-2-7(3-5-8)13-6-9(11-12-13)17(10,14)15/h2-6H,1H3 |
InChI-Schlüssel |
XQSZJLZZAQVZMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


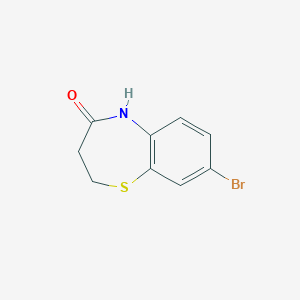
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)



![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)


![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
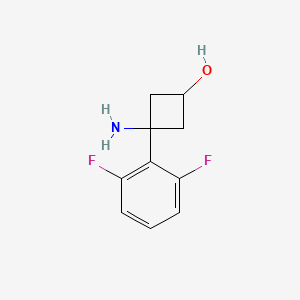

![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
